Octaboron hexadecasulfide

Inorganic macrocycle Molecular cluster Boron sulfide phase selection

Octaboron hexadecasulfide (B8S16, molecular weight 599.528 g/mol, CAS 73825-17-9) is a binary boron sulfide that exists as colorless, extremely hydrolysis-sensitive needle-like crystals. X-ray crystallography reveals a discrete molecular macrocycle composed of four planar B2S3 five-membered rings linked through boron atoms by sulfur bridges—a structure isostructural with porphine, earning its designation as an 'inorganic porphine'.

Molecular Formula B8S16
Molecular Weight 599.6 g/mol
CAS No. 73825-17-9
Cat. No. B13754205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctaboron hexadecasulfide
CAS73825-17-9
Molecular FormulaB8S16
Molecular Weight599.6 g/mol
Structural Identifiers
SMILESB12SB(SB3SB(SB4SB(SB5SB(S1)SS5)SS4)SS3)SS2
InChIInChI=1S/B8S16/c9-1-13-3-10-4(20-19-3)15-7-12-8(24-23-7)16-6-11-5(21-22-6)14-2(9)18-17-1
InChIKeyHJLBFICKQLTZJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octaboron Hexadecasulfide (B8S16, CAS 73825-17-9): Identity, Structure Class, and Procurement-Relevant Baseline


Octaboron hexadecasulfide (B8S16, molecular weight 599.528 g/mol, CAS 73825-17-9) is a binary boron sulfide that exists as colorless, extremely hydrolysis-sensitive needle-like crystals [1]. X-ray crystallography reveals a discrete molecular macrocycle composed of four planar B2S3 five-membered rings linked through boron atoms by sulfur bridges—a structure isostructural with porphine, earning its designation as an 'inorganic porphine' [2]. Unlike the polymeric boron sulfides B2S3 (2D layered) and (BS2)n (1D chain polymer), B8S16 is a zero-dimensional molecular entity with D4h symmetry, containing trigonal-planar coordinated boron exclusively [3]. Synthesized via reaction of B2S3 with elemental sulfur at 300/100 °C under vacuum, it is obtained in approximately 6% yield [2].

Why B2S3 or (BS2)n Cannot Substitute for Octaboron Hexadecasulfide in Structure-Dependent Applications


Within the boron sulfide family, the three well-characterized binary phases—B2S3, (BS2)n, and B8S16—exhibit fundamentally different molecular architectures despite sharing the same elemental constituents [1]. B2S3 forms a two-dimensional polymeric layer of alternating B3S3 six-membered and B2S2 four-membered rings [2]; (BS2)n assembles B2S3 five-membered rings into infinite one-dimensional chains [3]; only B8S16 yields a discrete, zero-dimensional macrocycle with a well-defined cavity [3]. This architectural divergence directly governs solubility, vapor-phase transport behavior, coordination chemistry with transition metals, and thermal decomposition pathways. Consequently, selecting B2S3 or (BS2)n as a drop-in replacement for B8S16 in any application that exploits the macrocyclic cavity, the discrete molecular nature, or the porphine-analogous electronic structure would yield fundamentally different outcomes. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence: Octaboron Hexadecasulfide (B8S16) Versus Closest Analogs


Discrete Molecular Macrocycle Versus Polymeric Architectures: Dimensionality Defines Processing and Coordination Behavior

B8S16 crystallizes as discrete, zero-dimensional B8S16 molecules (space group P2_1/c, monoclinic) with two molecules per unit cell, confirmed by single-crystal X-ray diffraction [1]. In contrast, B2S3 is a two-dimensional polymeric layer (B3S3 six-membered + B2S2 four-membered rings in 2:1 ratio) [2], and (BS2)n is a one-dimensional chain of B2S3 five-membered rings [3]. This dimensionality difference has direct consequences: the discrete molecular nature of B8S16 enables vapor-phase transport and mass-spectrometric detection as intact B8S16+ ions (ionization energy 8.5 eV), whereas polymeric B2S3 and (BS2)n do not vaporize as intact molecular entities [4].

Inorganic macrocycle Molecular cluster Boron sulfide phase selection Coordination chemistry

Thermal Stability Divergence: Decomposition at >115°C Confines B8S16 Processing to a Narrower Window Than B2S3

B8S16 is a metastable phase that decomposes under N2 at 1 atm at temperatures exceeding 115 °C, forming colorless, extremely hydrolysis-sensitive needles only within a narrow low-temperature regime [1]. A melting point of 417 °C has been reported but likely represents decomposition rather than true congruent melting [2]. In contrast, crystalline B2S3 exhibits a well-defined melting point of 563 °C and is the thermodynamically stable phase at elevated temperatures [3]. This >400 °C difference in thermal stability defines distinct processing and application temperature windows: B8S16 cannot survive any elevated-temperature processing step where B2S3 remains intact.

Thermal stability Decomposition temperature Processing window Metastable phase

π-Electron Count and Macrocyclic Electronic Structure: 32 π Electrons in B8S16 Versus 26 π in Porphine Alter Ligand Behavior

Hückel molecular orbital calculations by Gimarc and Trinajstic (1982) establish that B8S16 and porphine are isostructural but not isoelectronic: B8S16 possesses 32 π electrons (derived from electron pairs on each sulfur atom) compared to 26 π electrons in porphine (one π electron from each carbon and unsubstituted nitrogen, plus an electron pair from each pyrrolic nitrogen) [1]. This 'electron-rich' character results in a HOMO-LUMO gap that is large compared to that of porphine, consistent with the experimental observation that B8S16 crystals are colorless (white) while porphyrins are intensely colored [1]. Extended Hückel calculations on the hypothetical [Cu(B8S16)]2+ complex by Gimarc and Zhu (1983) indicate a stability comparable to that of macrocyclic thioether ligand complexes, though lower than the corresponding Cu-porphine complex [2].

π-electron system HOMO-LUMO gap Macrocyclic ligand Inorganic aromaticity

Transannular Cavity Dimensions: A 4.6 Å S–S Span Tailored for Square-Planar d8/d9 Metal Coordination

The planar B8S16 macrocycle features a transannular sulfur-to-sulfur distance of approximately 4.6 Å across the central cavity [1]. This dimension is well-suited for square-planar coordination of d8 and d9 transition metal ions such as Ni2+, Cu2+, and Pd2+, as noted by the Krebs group [1]. In comparison, the transannular N–N distance in porphine is approximately 4.1 Å (calculated from the porphine core dimensions). No experimentally characterized metal complexes of B8S16 have been reported to date, but computational studies indicate that a hypothetical [Cu(B8S16)]2+ complex would possess stability comparable to that of complexes with macrocyclic thioether ligands such as 1,4,8,11-tetrathiacyclotetradecane (14-ane-S4) [2].

Macrocyclic cavity Transition metal coordination Square-planar geometry Ligand design

Ionization Energy and Gas-Phase Fragmentation: 8.5 eV IE Distinguishes B8S16 from Other Boron Sulfide Vapor Species

NIST-compiled gas-phase ion energetics data report an ionization energy (IE) of 8.5 eV for B8S16 determined by electron impact (EI) mass spectrometry, with an appearance energy (AE) of 11.0 eV for the B8S14+ fragment ion formed via S2 loss [1]. These values originate from the systematic mass spectrometric studies of high-molecular-weight boron sulfides by Edwards, Leitnaker, Wiedemeier, and Gilles (1971) [2]. The ability to detect intact B8S16+ molecular ions in the gas phase is a direct consequence of its discrete molecular nature and is not observed for the polymeric phases B2S3 or (BS2)n, which do not vaporize as intact molecular entities [2]. This gas-phase detectability enables mass-spectrometric monitoring during vapor deposition processes.

Mass spectrometry Ionization energy Vapor-phase characterization Gas-phase ion energetics

Synthesis Yield and Scalability Constraints: ~6% Yield Defines B8S16 as a Research-Grade Specialty Compound

The original synthesis reported by Krebs and Hürter (1980) yields B8S16 in approximately 6% yield from a B2S3/S8 mixture under vacuum in a two-zone furnace (300/100 °C) [1]. This low yield, combined with the compound's extreme moisture sensitivity and narrow thermal stability window (>115 °C decomposition), places practical constraints on production scale and cost. By comparison, B2S3 can be synthesized in near-quantitative yields via direct reaction of amorphous boron with sulfur vapor at 300–600 °C, or by reaction of boron with H2S at elevated temperatures [2]. (BS2)n is produced by further reaction of B2S3 with excess sulfur at ~300 °C [3]. The ~6% yield of B8S16, coupled with the need for a precisely controlled two-zone furnace with a sharp temperature gradient, makes it inherently a research-grade specialty compound rather than a commodity boron sulfide.

Synthesis yield Scalability Specialty chemical Procurement feasibility

Evidence-Backed Application Scenarios for Octaboron Hexadecasulfide (B8S16) in Research and Specialty Materials


Macrocyclic Ligand Precursor for Square-Planar Transition Metal Complexes

The 4.6 Å transannular S–S distance and planar D4h symmetry of B8S16 position it as an inorganic analog of porphine with a soft sulfur-donor cavity tailored for d8/d9 metal ions (Ni2+, Cu2+, Pd2+) [1]. Computational studies predict that hypothetical [Cu(B8S16)]2+ complexes would exhibit stability comparable to established thioether macrocyclic ligands [2]. Researchers pursuing novel homogeneous catalysts, biomimetic metal-sulfur clusters, or conductive metal-organic frameworks should evaluate B8S16 where the combination of a large cavity, soft donor atoms, and an electron-rich (32 π) aromatic system offers properties unavailable from porphyrins, phthalocyanines, or synthetic thioether macrocycles.

Molecular Precursor for Vapor-Phase Deposition of Boron Sulfide Thin Films

The discrete molecular nature and well-characterized vapor-phase behavior of B8S16—ionization energy 8.5 eV, intact B8S16+ molecular ion detectable by mass spectrometry [3]—suggest its potential as a single-source molecular precursor for chemical vapor deposition (CVD) of boron sulfide thin films. Unlike polymeric B2S3 or (BS2)n, which do not vaporize as intact molecular entities, B8S16 could enable controlled vapor transport and deposition at low temperatures (processing must remain below the ~115 °C decomposition threshold under inert atmosphere). This scenario is relevant for applications in solid-state electrolyte interlayers, IR-transmitting chalcogenide glass coatings, or boron-containing protective films, where precise stoichiometric control from a molecular precursor is advantageous.

Model Compound for Fundamental Studies of Inorganic Aromaticity and Macrocyclic Electronic Structure

B8S16 serves as a benchmark system for computational and spectroscopic investigations of inorganic aromaticity. Its 32 π-electron system contrasts with the 26 π-electron system of porphine, providing a unique platform to study how π-electron count, heteroatom substitution (sulfur for nitrogen), and cavity size modulate aromatic stabilization energy, HOMO-LUMO gap, and optical properties [4]. The compound's colorless crystals (large HOMO-LUMO gap) versus intensely colored porphyrins provide an immediately observable macroscopic manifestation of the electronic structure differences. Research groups engaged in theoretical inorganic chemistry, computational materials discovery, or the design of novel macrocyclic chromophores will find B8S16 an essential reference compound.

Specialty Research-Grade Boron Sulfide for Exploratory Thioborate Solid Electrolyte Synthesis

The 1998 Conrad–Jansen–Krebs review explicitly positions the discovery of B8S16 alongside the development of ion-conducting air-stable thioborates as key advances in main-group chalcogen chemistry [5]. While B8S16 itself is not an ion conductor, its discrete, molecular boron-sulfur cluster structure represents a well-defined intermediate for the exploratory synthesis of novel lithium and sodium thioborate phases. The controlled thermal decomposition of B8S16 (onset >115 °C) could provide a low-temperature route to reactive boron sulfide intermediates that subsequently convert to thioborate networks, offering a synthetic pathway distinct from traditional high-temperature solid-state routes starting from B2S3. This scenario is relevant for solid-state battery electrolyte research groups seeking new synthetic entry points to metastable thioborate phases.

Quote Request

Request a Quote for Octaboron hexadecasulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.